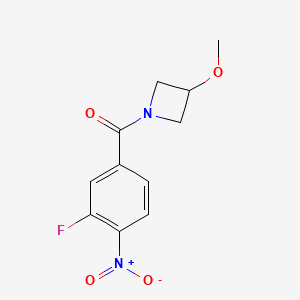
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features a combination of fluorine, nitro, methoxy, and azetidine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and nitro groups through electrophilic aromatic substitution reactions. The azetidine ring can be formed via cyclization reactions, and the methoxy group can be introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.
化学反应分析
Types of Reactions
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for drug development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism of action for (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
- (3-Fluorophenyl)(3-methoxyazetidin-1-yl)methanone
- (4-Nitrophenyl)(3-methoxyazetidin-1-yl)methanone
- (3-Fluoro-4-nitrophenyl)(azetidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the azetidine ring, makes it distinct from other similar compounds and potentially useful for a variety of applications.
属性
分子式 |
C11H11FN2O4 |
|---|---|
分子量 |
254.21 g/mol |
IUPAC 名称 |
(3-fluoro-4-nitrophenyl)-(3-methoxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H11FN2O4/c1-18-8-5-13(6-8)11(15)7-2-3-10(14(16)17)9(12)4-7/h2-4,8H,5-6H2,1H3 |
InChI 键 |
BDVUQRLMCNHLTO-UHFFFAOYSA-N |
规范 SMILES |
COC1CN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


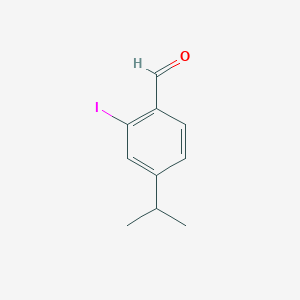

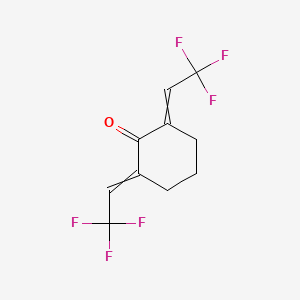
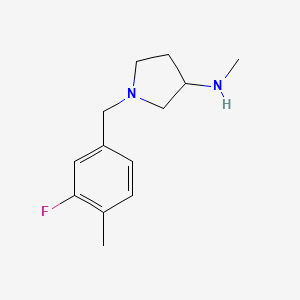


![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)


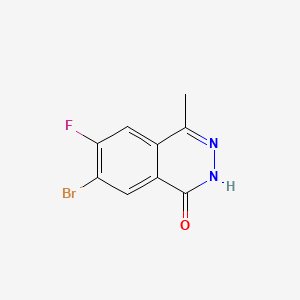

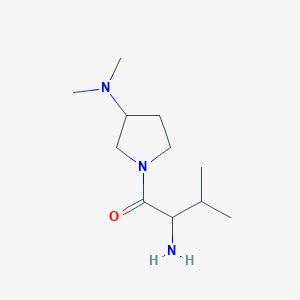
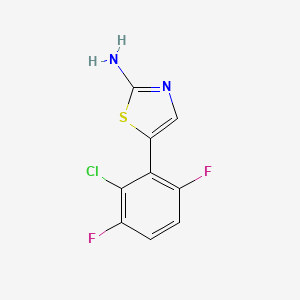
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
